(4-Fluoro-2-isobutoxyphenyl)methanol
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Overview
Description
(4-Fluoro-2-isobutoxyphenyl)methanol is an organic compound with the molecular formula C11H15FO2 and a molecular weight of 198.23 g/mol . This compound is characterized by the presence of a fluorine atom, an isobutoxy group, and a methanol group attached to a phenyl ring. It is commonly used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-isobutoxyphenyl)methanol typically involves the reaction of 4-fluorophenol with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-2-isobutoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-isobutoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluoro-2-isobutoxybenzaldehyde or 4-fluoro-2-isobutoxybenzoic acid, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(4-Fluoro-2-isobutoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-isobutoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The isobutoxy group provides steric hindrance, influencing the compound’s binding affinity and selectivity for target molecules .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-isobutoxyphenyl)methanol: Similar in structure but with the fluorine atom in a different position.
(4-Bromo-2-isobutoxyphenyl)methanol: Contains a bromine atom instead of fluorine.
(4-Chloro-2-isobutoxyphenyl)methanol: Contains a chlorine atom instead of fluorine.
Uniqueness
(4-Fluoro-2-isobutoxyphenyl)methanol is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
[4-fluoro-2-(2-methylpropoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-5,8,13H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVUQHSLLBDPOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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